(1-Methylcyclohexyl)methanesulfonamide
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Overview
Description
(1-Methylcyclohexyl)methanesulfonamide is an organic compound with the molecular formula C8H17NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclohexyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with (1-methylcyclohexyl)amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+C7H13NH2→CH3SO2NHC7H13+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1-Methylcyclohexyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of (1-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act by interfering with folate metabolism in bacteria, leading to their antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
Benzenesulfonamide: An aromatic sulfonamide with the formula C6H5SO2NH2.
Sulfanilamide: A sulfonamide antibiotic with the formula C6H4(SO2NH2)NH2.
Uniqueness
(1-Methylcyclohexyl)methanesulfonamide is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to simpler sulfonamides. This structural difference can affect its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(1-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3,(H2,9,10,11) |
InChI Key |
BAFRJICTJUAFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CS(=O)(=O)N |
Origin of Product |
United States |
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